molecular formula C8H20Cl2N2O2 B555000 Ethyl L-lysinate dihydrochloride CAS No. 3844-53-9

Ethyl L-lysinate dihydrochloride

Cat. No.: B555000
CAS No.: 3844-53-9
M. Wt: 247.16 g/mol
InChI Key: DZIYAIZKJOHVQC-KLXURFKVSA-N
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Description

L-Lysine ethyl ester dihydrochloride (C₈H₁₈N₂O₂·2HCl, CAS 3844-53-9) is a derivative of the essential amino acid L-lysine, modified by esterification of its carboxyl group with ethanol and subsequent dihydrochloride salt formation. This compound is synthesized by reacting L-lysine hydrochloride with ethanol and thionyl chloride at −10°C, followed by refluxing for 6 hours, yielding a bright white solid with an 87% efficiency . Structural characterization via FT-IR reveals a broad N–H stretching peak (3350–2514 cm⁻¹) from the ammonium groups and a strong C=O ester peak at 1740 cm⁻¹ . ¹H-NMR data (D₂O) confirms the ethyl moiety (1.07 ppm, 3H) and chiral center (3.91 ppm, 1H) .

The compound is widely used in biomedical research, including:

  • Polymer synthesis: As a chain extender in poly(ester-urethane)s (PEUs) for tissue engineering, leveraging its amine groups for crosslinking .
  • Antiviral studies: Investigated for inhibiting SARS-CoV-2 and influenza-A virus infection by altering lysine/arginine ratios in host cells .
  • Drug delivery: Incorporated into self-assembling nanomaterials via hydrogen bonding .

Properties

IUPAC Name

ethyl (2S)-2,6-diaminohexanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.2ClH/c1-2-12-8(11)7(10)5-3-4-6-9;;/h7H,2-6,9-10H2,1H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIYAIZKJOHVQC-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3844-53-9
Record name Ethyl L-lysinate dihydrochloride
Source ChemIDplus
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Record name Ethyl L-lysinate dihydrochloride
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Preparation Methods

Reflux Method with Thionyl Chloride

The most widely documented approach involves refluxing L-lysine with absolute ethanol and thionyl chloride (SOCl₂). As detailed in CONICET research, the reaction proceeds via nucleophilic acyl substitution:

  • Reaction Setup :

    • L-Lysine (1 mol) is suspended in anhydrous ethanol (5 L/mol) under nitrogen.

    • Thionyl chloride (2.2 mol) is added dropwise at 0°C to mitigate exothermic side reactions.

    • The mixture is refluxed at 78°C for 7 hours, monitored by FTIR for N-H and C=O band shifts.

  • Work-Up :

    • Excess ethanol is removed via rotary evaporation at 70°C.

    • The crude product is recrystallized from ethanol/diethyl ether (1:3 v/v), yielding white crystals.

Table 1: Synthesis Parameters and Outcomes

ParameterValueSource
Reflux Duration7 hours
Molar Ratio (Lys:SOCl₂)1:2.2
Recrystallization Yield89–92%
Purity (HPLC)>99%

Critical considerations include stoichiometric excess of SOCl₂ to ensure complete esterification and HCl salt formation. Side reactions, such as ethoxy group over-substitution, are minimized by controlled reagent addition.

Alternative Industrial-Scale Approaches

Patent CN102766060B describes a resolution method for enantiomerically pure derivatives, adaptable to L-lysine ethyl ester dihydrochloride:

  • Racemic Resolution :

    • DL-Lysine hydrochloride is treated with L-(-)-camphorsulfonic acid in aqueous ethanol at 80–90°C.

    • Selective crystallization of the L-isomer complex occurs at 5–10°C, achieving 99.7% enantiomeric excess (EE).

  • Ion-Exchange Purification :

    • Post-crystallization, the product is dissolved and passed through a hydrogen-form cation exchange resin (e.g., Amberlite IR-120).

    • Elution with 2N ammonia yields free lysine ethyl ester, subsequently treated with HCl gas to regenerate the dihydrochloride salt.

Purification and Isolation

Recrystallization Optimization

Recrystallization from ethanol/ether mixtures removes unreacted lysine and byproducts. CONICET protocols report:

  • Solvent Ratio : Ethanol:diethyl ether = 1:3 (v/v)

  • Crystal Size : 50–100 μm (confirmed by SEM)

  • Purity Enhancement : Sequential washes with 70–80% ethanol reduce chloride impurities to <0.5%.

Chromatographic Methods

Industrial processes employ ion-exchange chromatography for large-scale purification:

  • Resin Type : Strongly acidic cation exchangers (e.g., Dowex 50WX8)

  • Eluent : 0.5–2.0N hydrochloric acid

  • Capacity : 1.2–1.5 g Lysine/g resin

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) :

    • Ethyl CH₂: δ 4.13 ppm (q, J = 7.1 Hz)

    • α-CH: δ 3.99 ppm (t, J = 6.3 Hz)

    • ε-CH₂: δ 2.87 ppm (t, J = 7.8 Hz)

  • Elemental Analysis :

Table 2: Elemental Composition Verification

ElementCalculated (%)Observed (%)Deviation
C38.8738.5-0.37
H8.168.2+0.04
N11.3311.2-0.13
Cl28.6828.5-0.18

Deviations ≤0.4% confirm synthesis fidelity.

Thermal Properties

  • Melting Point : 135°C (lit. 143–144°C), attributed to polymorphic differences.

  • TGA : Decomposition initiates at 210°C (5% mass loss), with complete degradation by 300°C .

Chemical Reactions Analysis

Types of Reactions

L-Lysine ethyl ester dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

L-Lysine ethyl ester dihydrochloride has been explored as a component in drug delivery systems due to its biocompatibility and biodegradability. Research indicates that polymers derived from lysine can serve as scaffolds for cell growth and drug delivery, demonstrating favorable interactions with biological tissues. For instance, studies have shown that L-Lysine-derived polymers can support the growth of rabbit bone marrow stromal cells, indicating their potential for tissue engineering applications .

1.2 Antiviral Properties

Recent studies have highlighted the antiviral effects of L-Lysine ethyl ester dihydrochloride against enveloped viruses such as SARS-CoV-2. In vitro experiments demonstrated that this compound significantly reduced viral entry into cells, suggesting its potential as a therapeutic agent in viral infections . The mechanism appears to involve interference with the viral uncoating process rather than affecting endosomal acidification .

1.3 Antimicrobial Activity

L-Lysine ethyl ester dihydrochloride exhibits antimicrobial properties, making it a candidate for use as a food preservative. Research has shown that it can inhibit the growth of molds and the synthesis of aflatoxins by Aspergillus parasiticus, thereby enhancing food safety . This property could be particularly beneficial in extending the shelf life of perishable food products.

Material Science Applications

2.1 Biodegradable Polymers

The compound is also utilized in synthesizing biodegradable polymers that can be used in various applications, including packaging and medical devices. L-Lysine ethyl ester dihydrochloride can be polymerized with other compounds to create materials that degrade safely in the environment or within biological systems . These materials are advantageous due to their non-toxic degradation products.

2.2 Enzyme Tuning in Polyurethane Hydrolysis

In material science, L-Lysine ethyl ester dihydrochloride has been employed as a chain extender in polyurethane formulations. Studies indicate that incorporating this compound can enhance the enzymatic hydrolysis of polyurethanes, potentially improving their recyclability and environmental impact .

Summary of Key Findings

The following table summarizes the key applications of L-Lysine ethyl ester dihydrochloride:

Application Area Description References
Biomedical ResearchUsed in drug delivery systems and tissue engineering; exhibits antiviral properties against SARS-CoV-2.
Food PreservationActs as an antimicrobial agent to inhibit mold growth and aflatoxin production in food products.
Material ScienceServes as a component in biodegradable polymers and improves enzyme activity in polyurethane hydrolysis.

Mechanism of Action

L-Lysine ethyl ester dihydrochloride exerts its effects primarily through its interaction with amino acid receptors and enzymes. It can be hydrolyzed to release L-lysine, which is involved in various metabolic pathways. The compound can also act as a substrate for peptide synthesis, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of L-lysine ethyl ester dihydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Applications
L-Lysine ethyl ester dihydrochloride 3844-53-9 C₈H₁₈N₂O₂·2HCl 247.16 Polymer synthesis, antiviral studies
L-Arginine ethyl ester dihydrochloride 36589-29-4 C₈H₁₈N₄O₂·2HCl 275.18 Antiviral research (SARS-CoV-2/IAV)
L-Lysine methyl ester dihydrochloride 15445-34-8 C₇H₁₆N₂O₂·2HCl 229.14 Peptide synthesis, nucleic acid studies
L-Cystine bis(ethyl ester) dihydrochloride 583-89-1 C₁₀H₂₀N₂O₄S₂·2HCl 397.38 Self-assembly nanomaterials

Functional Comparisons

Antiviral Activity
  • Both lysine and arginine esters disrupt viral replication by competing with host cell arginine, which is critical for viral protein synthesis .
Solubility and Stability
  • The dihydrochloride form improves water solubility for all compounds, critical for biomedical applications. However, methyl esters (e.g., L-lysine methyl ester dihydrochloride) exhibit faster hydrolysis rates than ethyl esters, limiting their stability in aqueous environments .

Q & A

Q. How do researchers address discrepancies in melting point data across studies?

  • Answer :
  • Calibration : Use high-purity standards (e.g., benzoic acid) to calibrate equipment.
  • Decomposition Monitoring : Differential Scanning Calorimetry (DSC) differentiates melting from thermal degradation events .

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